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Compound of Interest

Compound Name: Tert-butyl 4-bromobutanoate

Cat. No.: B033269

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development engaged in work involving tert-butyl 4-bromobutanoate
(CAS No. 110661-91-1). It moves beyond a simple data sheet to provide an in-depth
understanding of its physical and chemical properties, synthesis, handling, and application,
grounded in established scientific principles and experimental data.

Introduction and Molecular Overview

Tert-butyl 4-bromobutanoate is a bifunctional organic compound featuring a carboxylic ester
and an alkyl halide. Structurally, it consists of a four-carbon butanoate chain with a bromine
atom at the C4 position and a tert-butyl group protecting the carboxyl function.[1] This unique
architecture makes it a valuable intermediate in organic synthesis.[1]

The bulky tert-butyl group provides significant steric hindrance, which influences the molecule's
reactivity.[1] It serves as a robust protecting group for the carboxylic acid, stable under various
conditions but readily removable under specific acidic conditions. The primary bromine atom,
on the other hand, acts as a good leaving group, making the terminal carbon electrophilic and
susceptible to nucleophilic substitution reactions.[1] These characteristics render the molecule
a key building block in the synthesis of more complex molecules, particularly in the
pharmaceutical and agrochemical industries.[2]

Core Physical and Chemical Properties
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The physical state and solubility of tert-butyl 4-bromobutanoate are critical for its application
in reaction chemistry, dictating solvent choice and reaction conditions. It is typically a colorless
to pale yellow liquid with a distinct odor.[1] Its hydrophobic tert-butyl group makes it soluble in
common organic solvents like ether and chloroform, while exhibiting low solubility in water.[1]

ble 1: hvsical and Chemical

Property Value Source(s)
CAS Number 110661-91-1 [3]
Molecular Formula CsH1s5BrO:2 [1][3]
Molecular Weight 223.11 g/mol [3]
Appearance Colorless to pale yellow liquid [1][4]
Density 1.258 + 0.06 g/cm?3 [5]

Boiling Point 225.9 °C at 760 mmHg [5]

Flash Point 117.1°C [5]
Refractive Index 1.46 [6]

N Soluble in ether, chloroform;
Solubility ] [1]
less soluble in water

IUPAC Name tert-butyl 4-bromobutanoate [3]

SMILES CC(C)(C)oCc(=0)CcceBr [1][3]
HJEZRYIINHAIGY-

InChl Key [1]

UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The most common and direct synthesis of tert-butyl 4-bromobutanoate is the Fischer
esterification of 4-bromobutanoic acid with tert-butanol. This acid-catalyzed reaction requires
careful control to favor product formation and minimize side reactions.

Diagram 1: Fischer Esterification Workflow
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Caption: Workflow for the synthesis of tert-butyl 4-bromobutanoate.
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Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system adapted from established procedures.[7][8] The
causality behind each step is explained to ensure reproducibility and understanding.

o Reaction Setup: To a solution of 4-bromobutanoic acid (e.g., 3.34 g, 20 mmol) in dry
dichloromethane (80 mL), add magnesium sulfate (9.6 g, 80 mmol) and tert-butanol (9.2 mL,
100 mmol, 5 eq.).[7]

o Causality: Dichloromethane is an inert solvent for the reactants. An excess of tert-butanol
is used to drive the equilibrium towards the product side, according to Le Chéatelier's
principle. Magnesium sulfate acts as an in-situ dehydrating agent, sequestering the water
produced during esterification, which also shifts the equilibrium to favor product formation.

o Catalysis: Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.[7]

o Causality: Sulfuric acid is the catalyst; it protonates the carbonyl oxygen of the carboxylic
acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack
by the hydroxyl group of tert-butanol.

» Reaction: Vigorously stir the reaction mixture at room temperature for 48 hours.[7]

o Causality: The prolonged reaction time is necessary due to the steric hindrance of the tert-
butyl group, which slows down the reaction rate compared to less hindered alcohols.

o Workup & Neutralization: Quench the reaction by slowly adding a saturated aqueous solution
of sodium bicarbonate until effervescence ceases.[7]

o Causality: Sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted 4-
bromobutanoic acid, preventing product hydrolysis during extraction.

o Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic
layer, wash it with water, and then with brine. Dry the organic layer over anhydrous
magnesium sulfate.[7]

o Causality: Extraction isolates the product into the organic phase. Washing with water and
brine removes water-soluble impurities. Drying removes residual water from the organic
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solvent.

« Purification: Filter off the drying agent and remove the solvent under reduced pressure.
Purify the resulting crude oil by column chromatography on silica gel using dichloromethane
as the eluent to afford pure tert-butyl 4-bromobutanoate.[7]

o Causality: Column chromatography separates the target compound from non-volatile
impurities and any remaining starting material.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of
tert-butyl 4-bromobutanoate.

e 'H NMR (400 MHz, CDCls): & 3.27 (t, J=6.5Hz, 2H, -CH2Br), 2.22 (t, J=7.2Hz, 2H, -
CH2CO02-), 1.98-1.91 (m, 2H, -CH2CH2CHz-), 1.27 (s, 9H, -C(CH3)3).[8]

« 3C NMR (100 MHz, CDCls): & 171.7 (C=0), 80.5 (O-C(CHs)3), 33.7 (-CH2Br), 32.8 (-
CH2CO02-), 28.0 (-CH2CH2CHz-), 27.9 (-C(CH3)3).[8]

Safety, Handling, and Storage

As a reactive alkylating agent, tert-butyl 4-bromobutanoate must be handled with appropriate

precautions.

Table 2: GHS Hazard Information
Hazard Class GHS Code Description Source(s)
Skin

] o H315 Causes skin irritation
Corrosion/Irritation
Serious Eye Causes serious eye

o H319 o
Damage/Irritation irritation
Acute Toxicity (Oral) H302 Harmful if swallowed
Specific Target Organ May cause respirator
PEAIETRIE IS 1ass e Y

Toxicity irritation
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e Pictograms: Warning, Corrosive.

e Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[9] Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat.[10] Avoid breathing mist, vapors, or spray.[9][10] Wash hands and
any exposed skin thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-
term stability, storage at 4°C under a nitrogen atmosphere is recommended.

o Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite)
and place in a suitable container for disposal.[9] Ensure adequate ventilation and prevent
runoff into drains.[9]

Applications in Research and Development

The dual functionality of tert-butyl 4-bromobutanoate makes it a versatile reagent. Its primary
application is as an alkylating agent to introduce a protected four-carbon carboxylic acid chain
onto a nucleophile.

Diagram 2: General Application Logic

Nucleophile (Nu:)
e.g., Amine, Phenoxide, Thiolate tert-Butyl 4-bromobutanoate

SN2 Reaction /
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Caption: General synthetic utility of tert-butyl 4-bromobutanoate.

This strategy is frequently employed in medicinal chemistry to synthesize derivatives of active
pharmaceutical ingredients (APIs), where the butanoic acid chain can act as a linker or modify
the pharmacokinetic properties of a drug candidate. For instance, it has been used in the
development of cannabinoid-1 (CB1) receptor antagonists.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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